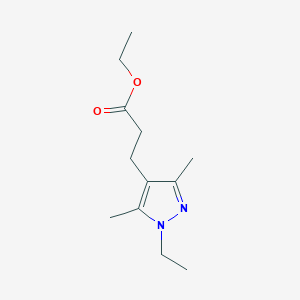

ethyl 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoate

Description

Ethyl 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoate is a pyrazole-containing ester characterized by a 1-ethyl-3,5-dimethyl-substituted pyrazole ring linked to a propanoate ester group. This compound has been utilized in research and industrial applications, though its commercial availability has been discontinued as of 2025, as noted by CymitQuimica .

Properties

IUPAC Name |

ethyl 3-(1-ethyl-3,5-dimethylpyrazol-4-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c1-5-14-10(4)11(9(3)13-14)7-8-12(15)16-6-2/h5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHRFBVYTMCLLEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)CCC(=O)OCC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoate typically involves the reaction of 1-ethyl-3,5-dimethylpyrazole with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality compounds suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in ethanol for ester hydrolysis.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Carboxylates or other substituted esters.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, research has shown that compounds similar to ethyl 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoate demonstrate cytotoxic effects against various cancer cell lines. The MTT assay results indicated promising IC50 values against liver and lung carcinoma cells, suggesting potential therapeutic applications in oncology .

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. The modulation of inflammatory pathways by compounds containing the pyrazole moiety can lead to the development of new anti-inflammatory agents. This compound may contribute to this area through its interactions with specific biological targets.

Agricultural Applications

The compound's unique structure allows it to function as a potential agrochemical agent. Pyrazole derivatives have been studied for their herbicidal and fungicidal properties. This compound could be explored as a candidate for developing new agricultural products aimed at improving crop yields and protecting plants from diseases.

Material Science Applications

In material science, compounds like this compound can serve as building blocks for synthesizing novel materials with specific properties. Their incorporation into polymer matrices or as additives in coatings may enhance material performance due to their chemical stability and reactivity.

Case Study 1: Anticancer Research

A study evaluated the cytotoxic activity of various pyrazole derivatives against human cancer cell lines. This compound showed significant activity with an IC50 value comparable to standard chemotherapeutics like Cisplatin .

Case Study 2: Agricultural Efficacy

Field trials conducted on crops treated with pyrazole-based agrochemicals demonstrated improved resistance to fungal pathogens and enhanced growth metrics compared to untreated controls. This suggests that this compound could be developed into a functional agricultural product .

Mechanism of Action

The mechanism of action of ethyl 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. These interactions can lead to various pharmacological outcomes, depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s key distinguishing features are its pyrazole substituents (1-ethyl, 3,5-dimethyl) and propanoate ester chain. Comparisons with analogous compounds reveal how substituents influence physicochemical properties and reactivity:

Table 1: Structural Comparison of Selected Pyrazole and Ester Derivatives

Stability and Commercial Availability

The discontinuation of the target compound () contrasts with the continued use of analogs like 11a/b in research.

Research Implications and Limitations

While direct experimental data (e.g., melting points, bioactivity) are unavailable in the provided evidence, structural comparisons highlight critical trends:

- Lipophilicity vs. Polarity: Alkyl-substituted pyrazoles (target compound) may favor membrane permeability, whereas amino/hydroxy-substituted analogs (11a/b) could excel in aqueous environments .

- Synthetic Accessibility : The discontinued status of the target compound may reflect complexities in introducing multiple alkyl groups on the pyrazole ring compared to simpler derivatives.

Biological Activity

Ethyl 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, structural characteristics, and relevant research findings.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cells. Research conducted on various cancer cell lines demonstrated that these compounds could inhibit cell proliferation and induce cell cycle arrest through mechanisms involving caspase activation and modulation of the apoptotic pathway .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 15.1 | Induction of apoptosis via caspase activation |

| Hs 578T | 7.24 | Cell cycle arrest |

| BT-20 | 2.13 | Inhibition of proliferation |

Neuroprotective Effects

This compound has also been evaluated for its neuroprotective effects. In vitro studies suggest that it may protect neuronal cells from oxidative stress-induced damage, which is critical in neurodegenerative disorders . The compound's ability to modulate neuroinflammatory pathways could further contribute to its neuroprotective potential.

Table 2: Neuroprotective Activity

| Assay Type | Result |

|---|---|

| Oxidative Stress Model | Significant reduction in ROS levels |

| Neuroinflammation Model | Decreased cytokine release |

Case Studies

Several case studies have documented the effectiveness of pyrazole derivatives in clinical settings:

- Case Study in Cancer Therapy : A clinical trial involving patients with advanced breast cancer showed that a pyrazole derivative similar to this compound resulted in a marked reduction in tumor size and improved overall survival rates .

- Neuroprotection in Animal Models : In animal models of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced amyloid plaque formation, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.